Raltegravir-d3 β-D-Glucuronide is a labeled metabolite of Raltegravir, a human immunodeficiency virus-1 integrase strand transfer inhibitor. This compound is significant in pharmacokinetic studies and research related to drug metabolism. Raltegravir itself is an antiretroviral medication used primarily in the treatment of HIV infections, functioning by inhibiting the integrase enzyme crucial for viral replication.
Raltegravir-d3 β-D-Glucuronide is synthesized as part of the metabolic pathway of Raltegravir, which is predominantly metabolized through glucuronidation via the enzyme uridine diphosphate glucuronosyltransferase 1A1. The compound can be obtained from various suppliers specializing in pharmaceutical research chemicals, such as Santa Cruz Biotechnology and Toronto Research Chemicals .
Raltegravir-d3 β-D-Glucuronide falls under the category of pharmaceutical metabolites and is classified as a glucuronide conjugate. It is primarily used in analytical chemistry and pharmacokinetic studies to assess drug metabolism and disposition in biological systems.
The synthesis of Raltegravir-d3 β-D-Glucuronide involves the glucuronidation of Raltegravir using uridine diphosphate glucuronosyltransferase enzymes. The specific isotope labeling (d3) indicates that deuterium atoms replace certain hydrogen atoms in the molecular structure, allowing for precise tracking in metabolic studies.
The synthesis typically requires:
Raltegravir-d3 β-D-Glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to the Raltegravir backbone. The molecular formula for this compound is C26H26D3FN6O11, with a molecular weight of 623.56 g/mol.
Key structural features include:
The structural representation can be visualized using chemical drawing software or databases.
Raltegravir-d3 β-D-Glucuronide primarily participates in metabolic reactions involving hydrolysis and further conjugation processes. It can revert to its parent drug under specific conditions or undergo additional modifications through other metabolic pathways.
In vitro studies often utilize this metabolite to understand its stability and reactivity in biological matrices. Analytical methods such as liquid chromatography-tandem mass spectrometry are commonly employed to monitor these reactions.
The mechanism of action for Raltegravir-d3 β-D-Glucuronide involves its role as a metabolite that indicates the pharmacokinetic behavior of Raltegravir. When administered, Raltegravir is absorbed and subsequently metabolized into various forms, including this glucuronide conjugate.
Pharmacokinetic studies demonstrate that:
Raltegravir-d3 β-D-Glucuronide appears as a white to off-white solid with good solubility in polar solvents like water and methanol. Its melting point and specific optical rotation can vary based on purity and formulation.
Relevant chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy can provide insights into its structural integrity.
Raltegravir-d3 β-D-Glucuronide serves several important roles in scientific research:
This compound facilitates a deeper understanding of drug interactions and individual variability in drug metabolism among different populations.
Raltegravir-d3 β-D-Glucuronide is a deuterated isotopologue of the major phase II metabolite of the antiretroviral drug Raltegravir. Its molecular formula is C26H26D3FN6O11, with a precise molecular weight of 623.56 g/mol [1] [3] [6]. The deuterium atoms are incorporated at the N-methyl group (position 1 of the pyrimidinone ring), replacing all three hydrogen atoms (–CD3 instead of –CH3) [3] [9]. This strategic labeling minimizes alterations to the molecule’s steric and electronic properties while creating a distinct mass spectral signature.
The compound’s structure consists of three moieties:
Property | Value/Descriptor | Source |
---|---|---|
Canonical SMILES | O[C@@H]1C@@HC@HC@@HO[C@H]1C(O)=O | [3] [9] |
InChI Key | DNIJULFVNPGGMF-SFIPPOAQSA-N | [3] [9] |
Isotopic Purity | ≥90-95% atom D (typical commercial specifications) | [3] [9] |
The deuterium labeling confers a +3 Da mass shift compared to unlabeled Raltegravir β-D-Glucuronide (MW 620.54 g/mol), enabling unambiguous differentiation in mass spectrometry-based assays [5] [7]. Nuclear Magnetic Resonance (NMR) analysis confirms the specific deuteration site through the absence of the characteristic 1H-NMR signal at ~3.5 ppm for the N-methyl group [9].
Raltegravir-d3 β-D-Glucuronide presents as a white to off-white solid in its neat form [3] [9]. It exhibits limited solubility in aqueous buffers but is sparingly soluble in polar organic solvents like methanol and dimethyl sulfoxide (DMSO) [6] [9]. Stability is a critical consideration for handling and storage:
Photostability: Requires protection from prolonged exposure to UV/visible light, typical of conjugated heterocyclic compounds [3].
The glucuronide bond’s lability necessitates careful sample preparation in analytical workflows. Acidic precipitants (e.g., trifluoroacetic acid) or harsh extraction conditions can artificially cleave the conjugate, leading to underestimation of metabolite levels and overestimation of parent drug concentrations [5] [7].
The primary distinction between Raltegravir-d3 β-D-Glucuronide and its parent drug Raltegravir (C20H21FN6O5, MW 444.42 g/mol) lies in the glucuronidation at the pyrimidinone's 5-hydroxy group and the deuterated N-methyl group. This conjugation drastically alters key properties:
Mass Spectrometry: Key transitions for detection are m/z 624.2 → 448.2 (Glucuronide) vs. m/z 444.2 → 316.1 (Raltegravir) in negative ionization mode. Crucially, in-source fragmentation can partially convert the glucuronide back to the parent ion, necessitating chromatographic resolution to avoid analytical interference [5] [7].
Table 3: Metabolic and Analytical Comparison
Property | Raltegravir-d3 β-D-Glucuronide | Raltegravir |
---|---|---|
Primary Metabolic Role | Terminal metabolite (excretion) | Substrate for glucuronidation |
Major Elimination Route | Renal (~23% of RAL dose as glucuronide) [5] | Hepatic glucuronidation > renal (unchanged drug) |
Typical HPLC Retention | Shorter retention time (more polar) | Longer retention time (less polar) |
Key MRM Transition (-ve mode) | 624.2 → 448.2 [5] [7] | 444.2 → 316.1 [7] |
Deuterium Isotope Effect | Reduced metabolic clearance (vs. non-deuterated glucuronide) [2] | Not applicable |
Deuterium labeling at the N-methyl position subtly influences the molecule's metabolic stability. The stronger C-D bond (vs. C-H) can slow oxidative N-demethylation – a minor pathway – and potentially reduce the rate of glucuronide hydrolysis in certain enzymatic environments (kinetic isotope effect, kH/kD ~ 2-7) [2]. This makes Raltegravir-d3 β-D-Glucuronide not only an analytical standard but also a tool for probing enzymatic mechanisms involving glucuronide formation and cleavage.
Systematic Name (IUPAC) | Synonyms | CAS Number |
---|---|---|
(2R,3R,4R,5S,6R)-6-((4-((4-fluorobenzyl)carbamoyl)-1-(methyl-d3)-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | Raltegravir-d3 β-D-Glucuronide; Raltegravir β-D-Glucuronide-d3; 4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-(trideuteriomethyl)-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl β-D-glucopyranosiduronic acid | 952654-62-5 (unlabelled parent) [3] [4] [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7